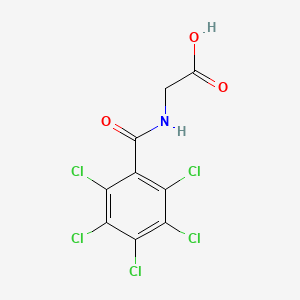![molecular formula C12H23NOSi B14318471 1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine CAS No. 112633-85-9](/img/structure/B14318471.png)
1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine is an organic compound that features a pyrrolidine ring attached to a penta-1,3-diene chain, which is further substituted with a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine typically involves the following steps:
Formation of the penta-1,3-diene chain: This can be achieved through the reaction of appropriate starting materials under conditions that promote the formation of conjugated dienes.
Introduction of the trimethylsilyl group: This step involves the use of trimethylsilyl chloride in the presence of a base to introduce the trimethylsilyl group onto the diene chain.
Attachment of the pyrrolidine ring: The final step involves the coupling of the pyrrolidine ring to the diene chain, which can be achieved through various coupling reactions such as the Suzuki–Miyaura coupling.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trimethylsilyl chloride in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The pyrrolidine ring can interact with biological molecules, potentially leading to therapeutic effects.
相似化合物的比较
- 1-{4-[(Trimethylsilyl)oxy]penta-1,4-dien-2-yl}pyrrolidine
- 1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}piperidine
Uniqueness: 1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine is unique due to its specific structural arrangement, which combines the properties of a conjugated diene, a trimethylsilyl group, and a pyrrolidine ring. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.
属性
CAS 编号 |
112633-85-9 |
|---|---|
分子式 |
C12H23NOSi |
分子量 |
225.40 g/mol |
IUPAC 名称 |
trimethyl(4-pyrrolidin-1-ylpenta-2,4-dien-2-yloxy)silane |
InChI |
InChI=1S/C12H23NOSi/c1-11(13-8-6-7-9-13)10-12(2)14-15(3,4)5/h10H,1,6-9H2,2-5H3 |
InChI 键 |
GCLQSKPQNOIKPX-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC(=C)N1CCCC1)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


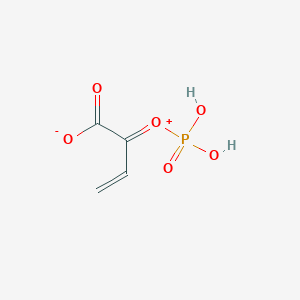
![2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14318391.png)

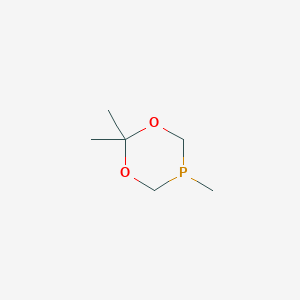

![Cyclohexene, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B14318411.png)
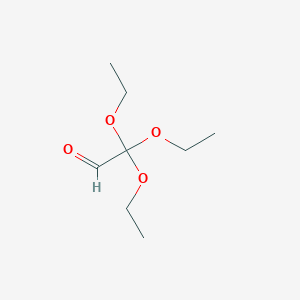
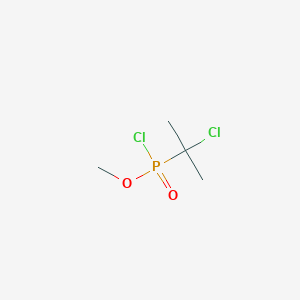
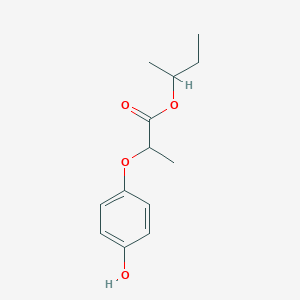
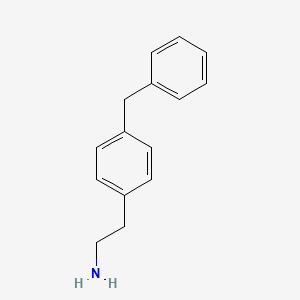
![sodium;ethyl 2-(8-ethyl-3,4-dihydro-1H-pyrano[3,4-b]indol-9-id-1-yl)acetate](/img/structure/B14318440.png)
![[6-(4-Fluorobenzoyl)-2-pyridyl]-(4-fluorophenyl)methanone](/img/structure/B14318442.png)
![10-Methyl-2,4-dioxo-2,3,4,10-tetrahydropyrimido[4,5-b]quinolin-7-yl acetate](/img/structure/B14318443.png)
